MK-0773
Vue d'ensemble
Description
MK-0773 is a steroidal, orally active selective androgen receptor modulator (SARM) . It was initially developed by Merck and GTx for the treatment of sarcopenia (which refers to the loss of muscle mass) in both women and men . Clinical trials for sarcopenia began in late 2007, but the collaboration between Merck and GTx ended in early 2010, leading to the termination of MK-0773’s development shortly thereafter .
Synthesis Analysis
MK-0773 was designed as an advanced version of the related compound TFM-4AS-1 . Its chemical structure includes a 4-azasteroid backbone . The synthesis process involves several steps, including modifications to achieve its selective androgenic effects.
Molecular Structure Analysis
C [C@]12CC [C@H]3 [C@H] ( [C@@H]1CC [C@@H]2C (=O)NCC4=NC5=C (N4)C=CC=N5)CC [C@@H]6 [C@@]3 (C=C (C (=O)N6C)F)
Chemical Reactions Analysis
MK-0773 is a potent and selective agonist of the androgen receptor (AR) . It binds to the AR with an EC50 of 6.6 nM and acts as a partial agonist in transactivation modulation of the AR. Notably, it produces promoter activation but induces the N/C interaction (virilization-related) almost negligibly. MK-0773 is approximately four times as potent as testosterone in terms of AR agonism .
Physical And Chemical Properties Analysis
MK-0773 exhibits tissue-selective androgenic effects in vivo. It affects lipid metabolism similarly to DHT, including changes in total cholesterol and high-density lipoprotein (HDL) levels .
Applications De Recherche Scientifique
Sarcopenia Treatment Research
MK-0773 has been investigated for its efficacy and safety in treating sarcopenia in elderly women. A randomized, placebo-controlled clinical trial studied its impact on muscle strength and lean body mass (LBM). Results indicated a significant increase in LBM in participants receiving MK-0773, although it did not translate to a significant improvement in muscle strength or function compared to the placebo group. This trial highlights MK-0773's potential in sarcopenia treatment but also points out the need for further research to understand its effects on muscle function (Papanicolaou et al., 2013).
Doping Control in Sports
MK-0773's phase-I metabolites were identified and characterized for doping control purposes. Research in this area focused on understanding the metabolic transformations of MK-0773 to enhance doping control analytical assays. This study is crucial for the sports sector, ensuring fair competition and athletes' health (Lagojda et al., 2016).
Cognitive Impairment in Schizophrenia
A study on MK-0773 explored its effectiveness in treating cognitive impairments in people with schizophrenia. This randomized clinical trial, however, found that MK-0773 had little benefit for cognitive impairments in schizophrenia patients. The study provides insights into the complexities of developing treatments for cognitive impairments in schizophrenia and suggests the need for more potent agents targeting the GABA(A) receptor (Buchanan et al., 2011).
Propriétés
IUPAC Name |
(1S,3aS,3bS,5aR,9aS,9bS,11aS)-8-fluoro-N-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34FN5O2/c1-26-11-10-17-15(6-9-21-27(17,2)13-19(28)25(35)33(21)3)16(26)7-8-18(26)24(34)30-14-22-31-20-5-4-12-29-23(20)32-22/h4-5,12-13,15-18,21H,6-11,14H2,1-3H3,(H,30,34)(H,29,31,32)/t15-,16-,17-,18+,21+,26-,27+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEUKTWTUSPHEE-JWJWXJQQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NCC4=NC5=C(N4)C=CC=N5)CCC6C3(C=C(C(=O)N6C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NCC4=NC5=C(N4)C=CC=N5)CC[C@@H]6[C@@]3(C=C(C(=O)N6C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34FN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025274 | |
Record name | MK-0773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
MK-0773 | |
CAS RN |
606101-58-0 | |
Record name | (4aS,4bS,6aS,7S,9aS,9bS,11aR)-3-Fluoro-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-N-(3H-imidazo[4,5-b]pyridin-2-ylmethyl)-1,4a,6a-trimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606101-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MK-0773 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606101580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MK-0773 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16244 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MK-0773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701025274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MK-0773 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5730VNW22X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.